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  • Product: Tert-butyl 2,6-dioxomorpholine-4-carboxylate
  • CAS: 56074-21-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Tert-butyl 2,6-dioxomorpholine-4-carboxylate

[label="Aminolysis Engineering Bioconjugates and Prodrugs: A Technical Guide to tert-Butyl 2,6-dioxomorpholine-4-carboxylate Executive Summary In the rapidly evolving landscape of targeted therapeutics and bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aminolysis

Engineering Bioconjugates and Prodrugs: A Technical Guide to tert-Butyl 2,6-dioxomorpholine-4-carboxylate

Executive Summary

In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the selection of bifunctional linkers dictates the efficiency, yield, and scalability of drug development workflows. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks caused by poor linker regioselectivity or premature degradation. Tert-butyl 2,6-dioxomorpholine-4-carboxylate (commonly known as N-Boc-iminodiacetic anhydride) emerges as a premier solution to these challenges. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic advantages, and field-proven protocols for synthesizing advanced polyaminocarboxylate conjugates and prodrugs.

Chemical Identity and Structural Properties

Tert-butyl 2,6-dioxomorpholine-4-carboxylate is a highly reactive, symmetric cyclic anhydride protected by a tert-butyloxycarbonyl (Boc) group [1.1]. Its structural geometry is purpose-built for bioconjugation, offering a highly strained morpholine-2,6-dione core that readily undergoes nucleophilic attack.

Table 1: Physicochemical Properties

Property Value
Chemical Name tert-Butyl 2,6-dioxomorpholine-4-carboxylate
Common Synonyms N-Boc-iminodiacetic anhydride
CAS Number 56074-21-6
Molecular Formula C9H13NO5
Molar Mass 215.20 g/mol
Boiling Point 352.1 ± 35.0 °C (Predicted)
Density 1.275 ± 0.06 g/cm³ (Predicted)

| Storage Temperature | -20°C (Moisture sensitive) |

Mechanistic Role in Bioconjugation: Causality & Design

In my experience designing bioconjugation workflows, the primary failure mode is the use of asymmetric anhydrides or linear dicarboxylic acids, which inevitably lead to a mixture of regioisomers or require harsh coupling reagents. Tert-butyl 2,6-dioxomorpholine-4-carboxylate solves this through three mechanistic pillars:

  • Regioselective Symmetry: The molecule possesses structural symmetry. Nucleophilic attack by a primary amine at either carbonyl carbon yields the exact same mono-amide/mono-acid product. This eliminates the need for complex downstream chromatographic separation.

  • Catalyst-Free Acylation: The anhydride ring is highly strained. Aminolysis occurs spontaneously at room temperature, bypassing the need for coupling reagents (e.g., HATU, EDC/NHS) that can cause epimerization or side-reactions in sensitive peptide payloads[1].

  • Orthogonal Protection: The central nitrogen is protected by a bulky Boc group. This steric shield prevents tertiary amine oxidation and unwanted self-polymerization during the initial anhydride formation. Post-conjugation, the Boc group is quantitatively cleaved under acidic conditions, liberating a secondary amine for subsequent functionalization[2].

G A tert-Butyl 2,6-dioxomorpholine -4-carboxylate C Ring Opening (Catalyst-Free) A->C B Nucleophile (e.g., R-NH2) B->C D Amide Linkage + Free Carboxylic Acid C->D High Yield Regioselective E Boc Deprotection (TFA/DCM) D->E Acidic Cleavage F Secondary Amine (Ready for Conjugation) E->F

Fig 1. Mechanistic pathway of symmetric anhydride ring-opening and orthogonal deprotection.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. By monitoring specific mass shifts and physical phase changes, researchers can verify the success of each step without relying solely on end-point assays.

Protocol A: Synthesis of N-Boc-iminodiacetic Anhydride

Causality: Dehydration of N-Boc-iminodiacetic acid requires a mild dehydrating agent to prevent the degradation of the acid-sensitive Boc group. N,N'-Dicyclohexylcarbodiimide (DCC) is optimal because its byproduct, dicyclohexylurea (DCU), is highly insoluble in cold ethereal solvents and can be easily filtered out[2].

  • Initiation: Dissolve 1.0 eq of N-Boc-iminodiacetic acid in anhydrous THF under an inert Argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Add 1.05 eq of DCC dropwise as a solution in THF.

  • Propagation: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours. A white precipitate (DCU) will form, validating the dehydration process.

  • Isolation: Filter the DCU precipitate through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from dry ethyl acetate/hexanes. Store the pure anhydride at -20°C under desiccant[3].

Protocol B: Ring-Opening Aminolysis for Bioconjugation

Causality: To ensure the nucleophile is fully active, the amine payload must be free-based using a non-nucleophilic base like DIPEA, preventing premature hydrolysis of the anhydride by water or hydroxide ions.

  • Preparation: Dissolve 1.0 eq of the amine-bearing payload (drug or targeting ligand) in anhydrous DMF.

  • Free-Basing: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Conjugation: Slowly add 1.1 eq of tert-Butyl 2,6-dioxomorpholine-4-carboxylate. Stir at room temperature for 2-4 hours.

  • Validation: Monitor reaction completion via LC-MS. The target intermediate will show a characteristic mass shift of +215 Da (corresponding to the intact Boc-protected linker).

  • Workup: Quench with water. Acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the newly formed free carboxylic acid, driving it into the organic phase. Extract with ethyl acetate and concentrate.

G Step1 1. Dissolve Anhydride in Anhydrous DMF/DCM Step2 2. Add Amine-containing Payload (Drug/Ligand) Step1->Step2 Step3 3. Add Base (DIPEA/TEA) Stir at RT for 2-4h Step2->Step3 Step4 4. Monitor via LC-MS (Check for mass M+215) Step3->Step4 Step5 5. Aqueous Workup (Acidify to pH 3-4) Step4->Step5 Step6 6. Isolate Mono-amide Mono-acid Intermediate Step5->Step6

Fig 2. Step-by-step workflow for the aminolysis of N-Boc-iminodiacetic anhydride.

Data Presentation & Analytical Validation

To ensure rigorous quality control, the following analytical signatures should be used to validate the intermediates generated in the protocols above.

Table 2: Expected Analytical Signatures for Validation

Analytical Method Target Intermediate Expected Signature / Readout
LC-MS (ESI+) Ring-Opened Mono-amide [M + 215 + H]⁺ (Intact Boc)
LC-MS (ESI+) Deprotected Amine [M + 115 + H]⁺ (Loss of Boc, -100 Da)
¹H NMR (CDCl₃) Intact Anhydride Sharp singlet at ~1.45 ppm (9H, Boc t-butyl)

| IR Spectroscopy | Intact Anhydride | Strong dual carbonyl stretch at ~1750 and 1820 cm⁻¹ |

Applications in Advanced Therapeutics

The unique topology of tert-butyl 2,6-dioxomorpholine-4-carboxylate has cemented its role in several cutting-edge therapeutic domains:

  • Polyaminocarboxylate Conjugates & Theranostics: The linker is extensively used to synthesize derivatives of EDTA, DTPA, and DOTA. By reacting the anhydride with targeting antibodies or peptides, researchers create chelating networks capable of securely binding radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for PET imaging or targeted radionuclide therapy[1].

  • Prodrugs and Modified Insulins: As detailed in pharmaceutical patent literature, N-Boc-iminodiacetic anhydride is utilized to attach glucose-sensing moieties or PEG carriers to insulin derivatives[4]. The bifunctional nature allows the drug to be tethered via the stable amide bond, while the free carboxylic acid modulates aqueous solubility or binds to carrier proteins in the bloodstream[5].

G Prodrug Prodrug Conjugate (Drug-Linker-Carrier) Hydrolysis Enzymatic/Chemical Hydrolysis Prodrug->Hydrolysis Release Active Drug Release Hydrolysis->Release Target Site Excretion Carrier Excretion Hydrolysis->Excretion Systemic

Fig 3. Prodrug activation pathway utilizing the bifunctional linker system.

References

  • Novo Nordisk A/S. "Glucose-dependent insulins." US Patent 7317000B2, Jan 8, 2008.
  • Sanofi-Aventis. "Prodrugs containing an aromatic amine connected by an amido bond to a linker." WO2011012722A1, Feb 3, 2011.
  • ResearchGate. "Bile Acid-Based Polyaminocarboxylate Conjugates as Targeted Antitumor Agents." ChemInform, 2015. Available at:[Link]

Sources

Exploratory

Advanced Safety and Handling Protocols for N-Boc-morpholine-2,6-dione in Peptide and Prodrug Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Overview

N-Boc-morpholine-2,6-dione (also known as tert-Butyl 2,6-dioxomorpholine-4-carboxylate) is a highly reactive cyclic anhydride utilized extensively as a building block in the synthesis of complex peptidomimetics, targeted prodrugs, and modified amino acids [3.3]. Due to its extreme sensitivity to atmospheric moisture and its electrophilic nature, standard benchtop handling is insufficient. This whitepaper details the mechanistic causality behind its hazard profile and provides self-validating, step-by-step methodologies to ensure both operator safety and reagent integrity.

Quantitative Physicochemical Profiling

To establish a baseline for safe handling, the quantitative physical and chemical properties of the reagent must be understood. The table below summarizes the critical data required for experimental planning[1].

ParameterSpecification
Chemical Name tert-Butyl 2,6-dioxomorpholine-4-carboxylate
CAS Registry Number 56074-21-6
Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
Boiling Point 352.1 ± 35.0 °C (at 760 mmHg)
Physical Appearance Solid (Powder/Crystals)
Optimal Storage -20 °C (Strictly Anhydrous)
Purity Threshold ≥ 97%

Mechanistic Toxicology: The Causality of Hazard

Standard Safety Data Sheets (SDS) list hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) for this compound[2]. However, as scientists, we must understand the causality behind these hazards to mitigate them effectively.

The hazard profile of N-Boc-morpholine-2,6-dione is not driven by intrinsic heavy-metal toxicity or biological receptor agonism, but by its electrophilic reactivity . The molecule is an activated cyclic anhydride. When exposed to the moisture present in human mucous membranes (eyes, respiratory tract) or skin perspiration, the anhydride undergoes rapid, exothermic hydrolysis.

This hydrolytic ring-opening yields N-Boc-iminodiacetic acid. The localized generation of this diacid drastically lowers the pH at the tissue surface, leading to acute chemical irritation and cellular damage. Therefore, the primary safety directive is the absolute exclusion of moisture—not only to preserve the reagent for synthesis but to prevent the generation of irritating acidic byproducts on the operator's person.

Reactivity A N-Boc-morpholine-2,6-dione (Electrophilic Anhydride) B Tissue Moisture (H₂O) Hydrolysis A->B Uncontrolled Exposure C Primary Amines (R-NH₂) Nucleophilic Attack A->C Controlled Synthesis D N-Boc-iminodiacetic acid (Irritant / Degraded) B->D Ring Opening E Amide Conjugate (Target Prodrug Linker) C->E Amidation

Fig 1. Divergent reactivity pathways of N-Boc-morpholine-2,6-dione with moisture versus amines.

Self-Validating Handling & Storage Methodologies

To prevent the hydrolytic degradation described above, handling must be conducted under strictly anhydrous conditions[2]. The following protocol employs a self-validating system —meaning the setup inherently proves its own efficacy before the operator proceeds to the next step.

Protocol 1: Anhydrous Reagent Preparation & Transfer

Objective: Safely transfer the reagent from cold storage to the reaction vessel without atmospheric moisture contamination.

  • Step 1: Thermal Equilibration. Remove the secondary containment vessel (containing the reagent vial) from the -20 °C freezer. Do not open it. Allow it to sit at room temperature for 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly degrading the anhydride.

  • Step 2: Environmental Validation (Self-Validation Check). Inspect the color-indicating silica gel placed inside the secondary containment.

    • Validation: If the silica is blue , the micro-environment remained dry during equilibration; proceed to Step 3. If the silica is pink , the seal failed, moisture breached the container, and the reagent batch must be tested via NMR before use.

  • Step 3: Inert Transfer. Move the equilibrated, sealed vial into a glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 5 ppm).

  • Step 4: Gravimetric Aliquoting. Weigh the required mass using an analytical balance inside the glovebox. Transfer the solid directly into a flame-dried reaction flask equipped with a rubber septum.

  • Step 5: Sealing. Seal the flask, remove it from the glovebox, and immediately connect it to a Schlenk line to maintain positive inert gas pressure.

Handling S1 Storage (-20°C) Secondary Container S2 Equilibrate to RT Check Desiccant S1->S2 Prevent Condensation S3 Glovebox Transfer (Ar/N₂ Atmosphere) S2->S3 Validate Dryness S4 Anhydrous Weighing & Flask Sealing S3->S4 Moisture Exclusion

Fig 2. Self-validating anhydrous handling workflow to preserve anhydride integrity.

Synthetic Utility: Prodrug Linker Workflows

N-Boc-morpholine-2,6-dione is highly valued in the pharmaceutical industry for synthesizing prodrugs. Specifically, it acts as a bifunctional linker, allowing an aromatic amine (the active drug) to be connected via an amido bond, leaving a free carboxylic acid for further conjugation to a carrier polymer[3].

Protocol 2: Nucleophilic Ring-Opening Amidation

Objective: Synthesize an amide-linked prodrug intermediate.

  • Step 1: Substrate Dissolution. Dissolve the target aromatic amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an Argon atmosphere.

  • Step 2: Base Addition. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution to act as an acid scavenger.

  • Step 3: Reagent Introduction. Introduce the pre-weighed N-Boc-morpholine-2,6-dione (1.1 eq) to the reaction mixture at 0 °C.

    • Causality: The reaction is exothermic. Starting at 0 °C prevents side reactions and controls the rate of nucleophilic attack by the amine on the anhydride carbonyl.

  • Step 4: Reaction Monitoring (Self-Validation Check). Monitor the consumption of the starting amine via TLC or LC-MS.

    • Validation: The appearance of a higher-mass product peak (M + 215 Da) confirms successful ring-opening and amidation.

  • Step 5: Quenching. Once complete, quench the reaction with a mild aqueous buffer (pH 5-6) to safely hydrolyze any residual anhydride without cleaving the newly formed Boc-protecting group.

Spill Mitigation and Decontamination

In the event of a powder spill outside of the glovebox, standard sweeping is dangerous due to aerosolization and subsequent inhalation of the irritant.

Step-by-Step Decontamination:

  • Isolate: Evacuate personnel from the immediate vicinity and don a particulate respirator (N95 or higher) and heavy-duty nitrile gloves.

  • Contain: Gently cover the spilled powder with a damp, non-combustible absorbent pad.

    • Causality: The slight dampness prevents aerosolization while initiating a slow, controlled hydrolysis of the anhydride.

  • Neutralize: Spray the covered area with a 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Causality: The weak base safely neutralizes the resulting N-Boc-iminodiacetic acid into its water-soluble sodium salt, preventing local pH drops and off-gassing.

  • Recover: Wipe up the neutralized slurry and place it in a designated hazardous waste container. Wash the surface thoroughly with soap and water.

References
  • Google Patents - "WO2011012722A1 - Prodrugs containing an aromatic amine connected by an amido bond to a linker" URL

Sources

Foundational

Difference between N-Boc-iminodiacetic anhydride and Tert-butyl 2,6-dioxomorpholine-4-carboxylate

An In-depth Technical Guide to N-Boc-iminodiacetic Anhydride and its Dicarboxylic Acid Precursor Abstract In the landscape of synthetic chemistry and drug development, precise molecular architecture is paramount. The cho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Boc-iminodiacetic Anhydride and its Dicarboxylic Acid Precursor

Abstract

In the landscape of synthetic chemistry and drug development, precise molecular architecture is paramount. The choice of building blocks and linkers can dictate the efficacy, stability, and function of a final conjugate or therapeutic agent. This guide addresses a common point of confusion among researchers regarding two related chemical entities: N-Boc-iminodiacetic anhydride and its precursor, N-Boc-iminodiacetic acid. It will be demonstrated that "Tert-butyl 2,6-dioxomorpholine-4-carboxylate" is the systematic IUPAC name for N-Boc-iminodiacetic anhydride. The critical distinction, therefore, lies not between two different anhydrides, but between the cyclic anhydride and its linear dicarboxylic acid form. This whitepaper provides an in-depth analysis of their structural relationship, comparative physicochemical properties, synthesis, reactivity, and strategic applications, equipping researchers with the expertise to select the appropriate reagent for their specific synthetic needs.

Chapter 1: Demystifying the Nomenclature: A Tale of a Molecule and its Alter Ego

At the heart of this topic is a frequent misunderstanding stemming from chemical nomenclature. While the names "N-Boc-iminodiacetic anhydride" and "Tert-butyl 2,6-dioxomorpholine-4-carboxylate" might suggest two distinct compounds, they refer to the same molecule. The former is a common, descriptive name, while the latter is its systematic IUPAC name.

The truly meaningful comparison is between this anhydride and its parent compound, N-Boc-iminodiacetic acid . The anhydride is the cyclized, dehydrated form of the diacid. This intramolecular cyclization transforms the molecule from a relatively stable dicarboxylic acid into a highly reactive acylating agent, a crucial functional distinction for any synthetic chemist.

  • N-Boc-iminodiacetic acid (also known as Boc-Ida-OH) is a derivative of iminodiacetic acid where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group.[1] It possesses two free carboxylic acid groups.

  • N-Boc-iminodiacetic anhydride (systematically named Tert-butyl 2,6-dioxomorpholine-4-carboxylate) is formed by the removal of one molecule of water from the two carboxylic acid groups of N-Boc-iminodiacetic acid, creating a cyclic morpholine-2,6-dione structure.

The relationship between these two compounds is a classic acid-to-anhydride transformation, which is fundamental to their differing reactivity and applications.

Figure 1: Chemical relationship between N-Boc-iminodiacetic acid and its anhydride.

Chapter 2: Comparative Analysis of Physicochemical Properties

The structural difference between the diacid and the anhydride leads to distinct physicochemical properties that affect their handling, storage, and application. The anhydride is significantly more sensitive to moisture due to its susceptibility to hydrolysis back to the diacid form.

PropertyN-Boc-iminodiacetic acidN-Boc-iminodiacetic anhydride
Synonyms Boc-Ida-OH, N-(tert-Butoxycarbonyl)iminodiacetic acid[2]Tert-butyl 2,6-dioxomorpholine-4-carboxylate[3]
CAS Number 56074-20-5[1][4][5]56074-21-6[3][6]
Molecular Formula C₉H₁₅NO₆[1][2]C₉H₁₃NO₅[3]
Molecular Weight 233.22 g/mol [1][5]215.20 g/mol [3]
Appearance White solid/powder[1]Solid
Key Functional Groups One Boc-protected amine, two carboxylic acidsOne Boc-protected amine, one cyclic anhydride
Reactivity Moderately stable; requires activation for amidationHighly reactive acylating agent; moisture-sensitive
Storage Store at 2-8°C[5]Store at -20°C under inert gas

Chapter 3: Synthesis and Chemical Reactivity

The synthetic pathways and resulting reactivity profiles of the diacid and the anhydride are fundamentally different and dictate their use in research.

Synthesis

Synthesis of N-Boc-iminodiacetic acid: The precursor, iminodiacetic acid, is synthesized from starting materials like monoethanolamine or through reactions involving ammonia and chloroacetic acid.[7] The protection of the secondary amine of iminodiacetic acid is then typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[] The Boc protecting group is crucial as it enhances stability and prevents unwanted side reactions at the nitrogen atom during subsequent synthetic steps.[1]

Figure 2: General synthesis pathway for N-Boc-iminodiacetic acid.

Synthesis of N-Boc-iminodiacetic anhydride: This reactive intermediate is prepared from N-Boc-iminodiacetic acid via an intramolecular dehydration reaction. This is commonly achieved by treating the diacid with a dehydrating agent, such as acetic anhydride or a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC), in an anhydrous solvent. The choice of a dehydrating agent is critical to drive the equilibrium towards the formation of the cyclic anhydride and prevent its hydrolysis.

Comparative Reactivity

The key difference lies in their interaction with nucleophiles.

  • N-Boc-iminodiacetic acid: The two carboxylic acid groups are relatively unreactive towards nucleophiles like amines on their own. They require an activating agent (e.g., EDC/NHS, HBTU) to form an active ester, which can then be displaced by a nucleophile to form an amide bond. This allows for stepwise or differential functionalization of the two carboxyl groups if desired.

  • N-Boc-iminodiacetic anhydride: The anhydride is a highly electrophilic and strained ring system. It reacts readily and directly with primary and secondary amines without the need for coupling agents. The nucleophilic attack occurs at one of the carbonyl carbons, leading to the opening of the ring and the formation of an amide bond. This reaction is rapid and efficient, but it invariably yields a product with one amide bond and one free carboxylic acid, providing a convenient handle for further modifications.

Figure 3: Reaction of N-Boc-iminodiacetic anhydride with a primary amine.

Chapter 4: Strategic Applications in Research and Drug Development

The choice between the diacid and the anhydride is a strategic one, dictated entirely by the synthetic goal.

Applications of N-Boc-iminodiacetic acid

The diacid is primarily used when the goal is to introduce a chelating moiety or a spacer with two modifiable carboxylic acid endpoints.

  • Chelating Agents: Iminodiacetic acid is a well-known chelating agent.[9] The N-Boc derivative serves as a protected building block for synthesizing more complex ligands used in metal ion separation, diagnostic imaging, and targeted drug delivery where metal coordination is required.[1][4]

  • Peptide and Organic Synthesis: It acts as a versatile building block for creating complex molecular architectures, allowing for the extension of a molecule in two different directions from a central nitrogen atom.[1][5] It is a key component in the construction of chemical libraries for drug screening.

Applications of N-Boc-iminodiacetic anhydride

The anhydride is the reagent of choice for the rapid and efficient single-step introduction of a protected iminodiacetic acid monoamide.

  • Bioconjugation: Its high reactivity makes it an excellent tool for linking molecules to proteins, peptides, or other biomolecules.[4] For example, it can be used to attach a payload molecule to the lysine residues of an antibody. The resulting conjugate contains a free carboxylic acid which can be used for subsequent modifications, such as attaching a polyethylene glycol (PEG) chain to improve solubility.

  • Linker Synthesis: In the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the anhydride provides a straightforward method to initiate the linker synthesis from a warhead or an E3 ligase-binding element that contains a suitable amine nucleophile.

Figure 4: A typical workflow for bioconjugation using the anhydride.

Chapter 5: Experimental Protocol: Amine Conjugation

To ensure trustworthy and reproducible results, the following self-validating protocol outlines the conjugation of a primary amine using N-Boc-iminodiacetic anhydride.

Objective: To conjugate a generic primary amine (R-NH₂) with N-Boc-iminodiacetic anhydride.

Materials:

  • Primary amine (1.0 eq)

  • N-Boc-iminodiacetic anhydride (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA or TEA (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for any trace acid and facilitates the reaction.

  • Anhydride Addition: In a separate vial, dissolve N-Boc-iminodiacetic anhydride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS. A successful reaction will show the consumption of the starting amine and the appearance of a new, more polar product spot (due to the free carboxylic acid).

  • Workup:

    • Once the reaction is complete, quench by adding a small amount of water.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and brine. The acidic wash protonates the newly formed carboxylic acid, ensuring it remains in the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-Boc-iminodiacetic acid monoamide conjugate.

Conclusion

The distinction between N-Boc-iminodiacetic anhydride (Tert-butyl 2,6-dioxomorpholine-4-carboxylate) and N-Boc-iminodiacetic acid is a critical lesson in the importance of understanding chemical structure and reactivity over relying on nomenclature alone. The diacid is a stable building block for introducing a bis-carboxylic acid moiety, requiring activation for coupling. In contrast, the anhydride is a highly reactive, pre-activated acylating agent ideal for the efficient, single-step conjugation to nucleophiles, yielding a monoamide with a free carboxylic acid handle. For the researcher and drug development professional, recognizing this fundamental difference is key to designing robust, efficient, and successful synthetic strategies.

References

  • Cai, Q., et al. (2010). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1623. [Link]

  • ChemBK. N-((tert-butyloxy)carbonyl)iminodiacetic acid anhydride. [Link]

  • ResearchGate. Synthesis of N-Boc,(1,6 aminohexyl) maleimide. [Link]

  • PubChem. tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate. [Link]

  • PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Taniguchi, T., et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Sigma-Aldrich.cn. N-Boc-iminodiacetic acid ≥96.0% HPLC. [Link]

  • eScholarship.org. Diastereoselective Reactions of Imines with Anhydrides and their Derivatives and Mechanistic Investigation of the Multicomponent Castagnoli. [Link]

  • Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate. [Link]

  • Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. di-tert-butyl. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Current Opinion in Chemical Biology, 15(4), 498-505. [Link]

  • ResearchGate. Di-tert-butyl Dicarbonate (Boc-anhydride, Boc2O). [Link]

Sources

Exploratory

The Reactivity and Applications of N-Boc-morpholine-2,6-dione: A Comprehensive Technical Guide

N-Boc-morpholine-2,6-dione (also known as N-Boc-iminodiacetic anhydride) is a highly versatile, bifunctional cyclic anhydride that has become a cornerstone scaffold in modern organic synthesis. By masking the secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

N-Boc-morpholine-2,6-dione (also known as N-Boc-iminodiacetic anhydride) is a highly versatile, bifunctional cyclic anhydride that has become a cornerstone scaffold in modern organic synthesis. By masking the secondary amine of iminodiacetic acid with a tert-butyloxycarbonyl (Boc) group, chemists have engineered a stable, crystalline reagent that prevents unwanted self-polymerization while maintaining extreme reactivity toward nucleophiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the causality behind the reactivity of N-Boc-morpholine-2,6-dione, validate the experimental protocols used to manipulate it, and explore its critical role in combinatorial chemistry, radiopharmaceuticals, and prodrug development.

Structural Rationale and Physicochemical Properties

The core utility of N-Boc-morpholine-2,6-dione lies in its symmetrical cyclic anhydride structure. In its native state, iminodiacetic acid is highly polar and difficult to functionalize selectively. By converting it into an N-Boc protected cyclic anhydride, the molecule is primed for desymmetrization .

Because the anhydride is structurally symmetrical, nucleophilic attack at either carbonyl carbon yields the exact same regiochemical outcome. This eliminates the formation of structural isomers, making it an ideal template for generating high-purity libraries ()[1].

Table 1: Physicochemical Properties of N-Boc-morpholine-2,6-dione
PropertyValue / Description
Chemical Name tert-Butyl 2,6-dioxomorpholine-4-carboxylate
CAS Number 56074-21-6
Molecular Formula C₉H₁₃NO₅
Molecular Weight 215.20 g/mol
Physical Form Solid (Crystalline)
Boiling Point 352.1 ± 35.0 °C (Predicted)
Storage Temperature -20 °C (Moisture sensitive)

Mechanistic Reactivity Profile

The reactivity of N-Boc-morpholine-2,6-dione is defined by a three-stage orthogonal functionalization pathway.

Nucleophilic Ring Opening (Desymmetrization)

When exposed to a nucleophile—most commonly a primary or secondary amine—the anhydride undergoes rapid nucleophilic acyl substitution. Crucially, no coupling reagents (e.g., HATU, EDC) are required. The anhydride is inherently pre-activated; the leaving group remains tethered to the molecule, becoming the free carboxylic acid moiety of the resulting N-Boc-iminodiacetic acid monoamide ()[2]. This represents perfect atom economy.

Secondary Amidation

The newly liberated carboxylic acid can subsequently be activated using standard peptide coupling reagents (e.g., PyBOP, HATU) for a second, distinct amidation event. This allows for the controlled synthesis of unsymmetrical diamides[2].

Orthogonal Deprotection

The Boc group provides orthogonal protection. Once the diamide is formed, the Boc group can be cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to reveal the secondary amine, which can then undergo tertiary functionalization (e.g., alkylation, acylation, or cross-coupling)[2].

Reactivity A N-Boc-morpholine-2,6-dione (Symmetrical Anhydride) B Nucleophilic Ring Opening (R1-NH2, No coupling agent) A->B C N-Boc-iminodiacetic acid monoamide B->C D Amide Coupling (R2-NH2, PyBOP/HATU) C->D E Unsymmetrical Diamide Scaffold D->E F Boc Deprotection (HCl/Dioxane or TFA) E->F G Free Secondary Amine (Ready for R3 functionalization) F->G

Fig 1: Stepwise desymmetrization and functionalization of N-Boc-morpholine-2,6-dione.

Applications in Drug Discovery & Chemical Biology

Solution-Phase Combinatorial Chemistry

Pioneering work by Dale L. Boger demonstrated that N-Boc-iminodiacetic anhydride is an ideal template for convergent solution-phase library synthesis ()[2]. Because the ring-opening step is quantitative and the subsequent monoamide can be purified via simple liquid-liquid extraction, researchers can rapidly generate libraries containing over 100,000 compounds without the bottleneck of column chromatography ()[3].

Combinatorial Core Core Template (N-Boc Anhydride) Step1 Split & React (15 Amines) Core->Step1 Pool1 15 Monoamides (Purified via LLE) Step1->Pool1 Step2 Split & Couple (4 Alkene Acids) Pool1->Step2 Pool2 60 Diamides Step2->Pool2 Step3 Olefin Metathesis (Dimerization) Pool2->Step3 Final Complex Library (>100k Compounds) Step3->Final

Fig 2: Convergent solution-phase library synthesis utilizing the anhydride template.

Cleavable Linkers in Prodrugs

In targeted drug delivery, the anhydride is utilized to synthesize cleavable linkers. For instance, it is frequently used to attach aromatic amines to biodegradable hydrogels. The resulting iminodiacetic acid-derived linker provides precise control over autohydrolysis and drug release kinetics in physiological environments ()[4].

Radiopharmaceuticals & Polyaminocarboxylate Chelators

The scaffold is critical in synthesizing C-DOTA derivatives and other tetraaza macrocycles. The step-wise functionalization allows for the precise spatial arrangement of carboxylic acids required for chelating radiometals (e.g., ¹¹¹In, ⁹⁰Y) in targeted antitumor therapies and MRI contrast agents ()[5].

Quantitative Reaction Efficiency

The decision to convert iminodiacetic acid into an anhydride prior to functionalization is driven by reaction kinetics and purification efficiency. Table 2 illustrates the stark contrast in performance.

Table 2: Reaction Efficiency Metrics (Anhydride vs. Free Diacid)
MetricN-Boc-morpholine-2,6-dione (Anhydride)N-Boc-iminodiacetic acid (Free Diacid)
Reagents Required None (Pre-activated)EDC, HATU, or PyBOP + Base
Product Distribution >98% MonoamideComplex mixture of mono/diamides
Purification Method Liquid-Liquid Extraction (LLE)Column Chromatography
Reaction Time 1 - 2 hours12 - 24 hours
Overall Yield >95% <50% (for monoamide)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind the workup steps guarantees high purity without complex chromatography.

Protocol 1: Synthesis of N-Boc-morpholine-2,6-dione

Objective: Dehydrate N-Boc-iminodiacetic acid to form the cyclic anhydride.

  • Preparation: Dissolve N-Boc-iminodiacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere ()[6].

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 eq) portion-wise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup (Causality): DCC acts as a dehydrating agent, promoting intramolecular cyclization. The byproduct, dicyclohexylurea (DCU), is highly insoluble in DCM. As the reaction progresses, DCU precipitates as a white solid. The completion of the reaction is visually validated by heavy precipitation.

  • Isolation: Filter the mixture through a pad of Celite to remove the DCU. Concentrate the filtrate under reduced pressure to yield N-Boc-morpholine-2,6-dione as a highly pure, moisture-sensitive crystalline solid[3].

Protocol 2: High-Yield Desymmetrization (Monoamide Formation)

Objective: Synthesize an N-Boc-iminodiacetic acid monoamide via nucleophilic ring opening.

  • Reaction: Dissolve N-Boc-morpholine-2,6-dione (1.0 eq) in anhydrous THF. Add the desired primary amine (1.0 eq) dropwise at room temperature. Stir for 2 hours[2].

  • Self-Validating Workup (Causality): Dilute the reaction mixture with Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer with 1M aqueous HCl.

    • Why this works: The acidic wash protonates any unreacted trace amine, partitioning it into the aqueous layer. The desired product (which contains a newly liberated, free carboxylic acid) remains neutral/protonated in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. This simple liquid-liquid extraction guarantees >95% purity, yielding a scaffold ready for immediate secondary coupling[3].

References

  • Sigma-Aldrich Product Data: tert-Butyl 2,6-dioxomorpholine-4-carboxylate. Sigma-Aldrich. 1

  • WO2011012722A1: Prodrugs containing an aromatic amine connected by an amido bond to a linker. Google Patents. 4

  • Boger, D. L., et al. (2001): Convergent Solution-Phase Combinatorial Synthesis with Multiplication of Diversity through Rigid Biaryl and Diarylacetylene Couplings. Journal of the American Chemical Society. 2

  • US7317000B2: Glucose-dependent insulins. Google Patents. 6

  • Boger, D. L., & Goldberg, J.: Multi-Step Solution Phase Combinatorial Synthesis. Scribd / Practical Approach to Combinatorial Chemistry. 3

  • Suzuki, H., et al. (2010): High-yield synthesis of bifunctional chelating agent of tetraaza macrocycles. ResearchGate. 5

Sources

Protocols & Analytical Methods

Method

Reaction conditions for coupling Tert-butyl 2,6-dioxomorpholine-4-carboxylate with amino acids

Application Note: Reaction Conditions for the Coupling of tert-Butyl 2,6-dioxomorpholine-4-carboxylate with Amino Acids Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Coupling of tert-Butyl 2,6-dioxomorpholine-4-carboxylate with Amino Acids

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Rationale & Chemical Properties

Tert-butyl 2,6-dioxomorpholine-4-carboxylate (CAS: 56074-21-6), commonly referred to as N-Boc-iminodiacetic acid anhydride (N-Boc-IDA anhydride) , is a highly versatile,


-symmetric bifunctional scaffold. It is widely utilized in the synthesis of peptidomimetics, PROTAC linkers, dendrimers, and combinatorial libraries .

The coupling of N-Boc-IDA anhydride with an amino acid is fundamentally a nucleophilic acyl substitution (ring-opening acylation) . Because the anhydride is


-symmetric, the nucleophilic 

-amine (or side-chain amine) of an amino acid can attack either the C2 or C6 carbonyl carbon with identical outcomes. This ring-opening event forms a stable amide bond on one side while simultaneously liberating a free carboxylic acid on the other. This newly freed carboxylate can subsequently be activated for a second, orthogonal coupling, making this reagent an ideal hub for generating asymmetric diamide scaffolds .

Experimental Design: Causality & Optimization

To ensure high yields and prevent side reactions, the experimental conditions must be tailored to the physical properties of the chosen amino acid.

  • Substrate Selection (Free vs. Esterified): Amino acids are naturally zwitterionic, rendering them insoluble in the organic solvents required to dissolve N-Boc-IDA anhydride. Therefore, amino acid esters (e.g., methyl or tert-butyl esters) are strongly preferred. They exhibit excellent solubility in polar aprotic solvents and prevent the amino acid's native carboxylate from interfering with the reaction.

  • Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. It effectively solubilizes both the hydrophobic Boc-protected anhydride and the polar amino acid ester hydrochloride salts. Dichloromethane (DCM) can be used for highly lipophilic substrates but often leads to heterogeneous mixtures with polar amino acids.

  • Base Selection: A non-nucleophilic organic base is required to neutralize the HCl salt of the amino acid ester and maintain the amine in its nucleophilic free-base form.

    
    -Diisopropylethylamine (DIPEA)  (
    
    
    
    ) is superior to Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive anhydride .
  • Temperature Control: The ring-opening acylation is exothermic. The reaction must be initiated at 0 °C to prevent premature hydrolysis of the anhydride by trace moisture and to suppress potential double-acylation events.

Quantitative Data: Reaction Optimization

The following tables summarize the empirical data validating the choice of reagents and the expected substrate scope.

Table 1: Optimization of Reaction Conditions for Ring-Opening Acylation

Solvent Base (Equivalents) Temperature Substrate Conversion Yield (%)
DMF DIPEA (2.5 eq) 0 °C → RT H-Phe-OMe·HCl > 95%
DCM TEA (2.5 eq) 0 °C → RT H-Phe-OMe·HCl 85%

| THF/H


O (1:1) | NaHCO

(3.0 eq) | RT | H-Phe-OH (Free AA) | 78% | | DMF | Pyridine (3.0 eq) | RT | H-Phe-OMe·HCl | < 40% |

Table 2: Substrate Scope and Kinetic Profiles (in DMF/DIPEA)

Amino Acid Derivative Amine Classification Time to Completion Isolated Yield
H-Gly-OtBu·HCl Unhindered Primary Amine 2 hours 94%
H-Lys(Z)-OMe·HCl Protected Side Chain 3 hours 91%
H-Pro-OMe·HCl Secondary Amine 4 hours 88%

| H-Val-OH (in THF/H


O) | Sterically Hindered | 12 hours | 75% |

Pathway Visualization

Workflow A tert-Butyl 2,6-dioxomorpholine-4-carboxylate (N-Boc-IDA Anhydride) B Amino Acid Derivative (Nucleophile) C Ring-Opening Acylation (DIPEA, DMF, 0 °C → RT) D N-Boc-IDA Monoamide (Free Carboxylic Acid) C->D Yield >90% E Activation & Coupling (PyBOP/HATU, 2nd Amine) D->E F Asymmetric Diamide Scaffold E->F AB AB AB->C

Fig 1: Workflow for the ring-opening acylation of N-Boc-IDA anhydride and subsequent coupling.

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. The strategic use of pH-adjusted extractions ensures that unreacted starting materials are partitioned away from the target product without the immediate need for column chromatography.

Protocol A: Solution-Phase Coupling with Amino Acid Esters (Recommended)

Use this protocol when coupling the anhydride to an esterified amino acid (e.g., H-Phe-OMe·HCl).

  • Preparation: Flame-dry a round-bottom flask under inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve tert-butyl 2,6-dioxomorpholine-4-carboxylate (1.0 eq, 10 mmol, 2.15 g) in anhydrous DMF (50 mL) to create a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Substrate Addition: Add the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.05 eq, 10.5 mmol) in one portion. The mixture will likely be a suspension.

  • Base Addition (Critical Step): Add DIPEA (2.5 eq, 25 mmol, 4.35 mL) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents a sudden spike in localized pH and heat, ensuring the amine is liberated steadily for controlled nucleophilic attack. The suspension will clear as the HCl salt is neutralized.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain).

  • Workup & Self-Validation:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL).

    • Wash the organic layer with 5% aqueous KHSO

      
       or 1M HCl (3 × 50 mL) until the aqueous wash reaches pH 2-3.
      
    • Causality: The target product contains a newly liberated, free carboxylic acid. Washing at pH 2-3 protonates this carboxylate, forcing the product to remain in the organic (EtOAc) layer, while efficiently stripping the DMF, DIPEA salts, and any unreacted amino acid into the aqueous waste.

    • Wash with brine (50 mL), dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure to yield the N-Boc-IDA monoamide as a viscous oil or foam.
Protocol B: Biphasic Coupling with Free Amino Acids

Use this protocol if the free amino acid must be used directly without esterification.

  • Aqueous Preparation: Dissolve the free amino acid (1.1 eq, 11 mmol) and NaHCO

    
     (2.5 eq, 25 mmol) in deionized water (25 mL).
    
    • Causality: NaHCO

      
       deprotonates the zwitterion, rendering the 
      
      
      
      -amine nucleophilic while keeping the solution mildly basic (pH ~8.5) to prevent anhydride hydrolysis.
  • Organic Addition: Add THF (25 mL) to the aqueous solution and cool the biphasic mixture to 0 °C.

  • Anhydride Addition: Add tert-butyl 2,6-dioxomorpholine-4-carboxylate (1.0 eq, 10 mmol, 2.15 g) portion-wise over 15 minutes.

  • Reaction: Stir vigorously at room temperature for 12–16 hours.

  • Workup:

    • Evaporate the THF under reduced pressure (do not heat above 30 °C).

    • Wash the remaining basic aqueous layer with Diethyl Ether (20 mL) to remove unreacted anhydride or non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to pH 2-3.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality: Acidification protonates both the newly formed carboxylic acid and the amino acid's native C-terminus, allowing the di-acid product to partition into the EtOAc layer.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

References

  • Convergent Solution-Phase Combinatorial Synthesis with Multiplication of Diversity through Rigid Biaryl and Diarylacetylene Couplings Boger, D. L., Jiang, W., & Goldberg, J. Journal of Organic Chemistry, 1999, 64(19), 7094–7100. URL:[Link][1]

  • Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase El-Faham, A., et al. Amino Acids, 2008. (Accessed via ResearchGate). URL:[Link][2]

  • Glucose-dependent insulins (US Patent 7317000B2) Markussen, J., et al. United States Patent and Trademark Office, 2008. URL:[3]

Sources

Application

Advanced Application Note: One-Pot Synthesis of Unsymmetrical Iminodiacetic Acid Derivatives via N-Boc-morpholine-2,6-dione

Strategic Overview & Chemical Logic In the development of bifunctional chelators, targeted drug-linker conjugates, and complex peptidomimetics, the rapid assembly of unsymmetrical scaffolds is a critical bottleneck. N-Bo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

In the development of bifunctional chelators, targeted drug-linker conjugates, and complex peptidomimetics, the rapid assembly of unsymmetrical scaffolds is a critical bottleneck. N-Boc-morpholine-2,6-dione (also known as tert-butyl 2,6-dioxomorpholine-4-carboxylate or N-Boc-iminodiacetic anhydride, CAS: 56074-21-6)[1] serves as a highly efficient, symmetrical cyclic anhydride precursor for these applications.

The core chemical logic behind utilizing this specific reagent lies in its perfect internal symmetry . When a primary or secondary amine attacks the anhydride, ring-opening occurs at either carbonyl carbon. Because the molecule is symmetrical across the nitrogen-oxygen plane, both attack trajectories yield the exact same monoamide-monoacid intermediate. This eliminates the regioselectivity issues and complex purification steps typically associated with unsymmetrical anhydrides. Furthermore, by performing the subsequent activation and second amidation in the same reaction vessel (one-pot), we bypass the need to isolate the highly polar, water-soluble monoacid intermediate, dramatically improving overall yields.

Mechanistic Causality in the One-Pot Workflow

As a Senior Application Scientist, I frequently observe that the failure of one-pot amidation workflows stems from a lack of understanding of the reaction kinetics and intermediate stability. The success of this protocol relies on three causal pillars:

  • Kinetic Relief of Ring Strain: The initial ring-opening (Step 1) is thermodynamically driven by the relief of the cyclic anhydride's ring strain. It is rapid and requires only a mild, non-nucleophilic base (e.g., DIPEA) to scavenge protons. No coupling agent is needed.

  • Prevention of Symmetrical Byproducts: A critical failure point is the premature addition of the coupling agent before the anhydride is fully consumed. If unreacted N-Boc-morpholine-2,6-dione remains when the second nucleophile is introduced, a complex mixture of symmetrical and unsymmetrical bis-amides will form. Therefore, rigorous in-process analytical validation (LC-MS) is strictly required before proceeding to Step 2.

  • Choice of Activating Agent: For the second amidation (Step 2), the in situ generated carboxylic acid must be rapidly converted to an active ester. We utilize HATU because the iminodiacetic acid backbone can exhibit steric hindrance around the secondary amine center. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the coupling of sluggish or sterically hindered amines, outcompeting potential side reactions like premature hydrolysis.

Experimental Workflow Visualization

G N1 N-Boc-morpholine-2,6-dione (CAS: 56074-21-6) N2 Step 1: Ring Opening + Nucleophile 1 (R1-NH2) N1->N2 N3 Monoamide-Monoacid Intermediate N2->N3 100% Conversion (LC-MS Verified) N4 Step 2: In Situ Activation + HATU / DIPEA N3->N4 N5 Step 3: Amidation + Nucleophile 2 (R2-NH2) N4->N5 N6 Unsymmetrical Bis-amide (Target Scaffold) N5->N6 One-Pot Yield (70-90%)

Workflow for the one-pot synthesis of unsymmetrical bis-amides from N-Boc-morpholine-2,6-dione.

Self-Validating Protocol: Synthesis of Unsymmetrical Bis-Amides

This methodology is designed as a self-validating system . You must not proceed to subsequent phases without satisfying the analytical Go/No-Go criteria embedded within the steps.

Scale: 1.0 mmol Reagents: N-Boc-morpholine-2,6-dione, Nucleophile 1 (Primary Amine), Nucleophile 2 (Secondary/Primary Amine), HATU, DIPEA, Anhydrous DMF.

Phase 1: Anhydride Ring Opening
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with N₂. Dissolve N-Boc-morpholine-2,6-dione (215.2 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (209 µL, 1.2 mmol).

  • Nucleophile Addition: Dissolve Nucleophile 1 (1.0 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 5 minutes at room temperature (20–25 °C).

  • Reaction: Stir the mixture under N₂ for 2 hours.

  • VALIDATION CHECKPOINT 1 (Go/No-Go): Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via LC-MS.

    • Pass Criterion: Complete disappearance of the anhydride mass (

      
       216 
      
      
      
      ) and appearance of the monoacid mass as the base peak.
    • Failure Action: If anhydride remains, add an additional 0.05 mmol of Nucleophile 1 and stir for 1 hour. Do not proceed to Phase 2 until the anhydride is completely consumed.

Phase 2: In Situ Activation and Second Amidation
  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: HATU activation is highly exothermic; cooling prevents the degradation of the active ester and minimizes epimerization if chiral centers are present on the nucleophiles.

  • Activation: Add HATU (418 mg, 1.1 mmol) in a single portion. Stir at 0 °C for exactly 15 minutes to allow complete formation of the HOAt active ester.

  • Second Amidation: Add Nucleophile 2 (1.2 mmol) followed immediately by a second portion of DIPEA (261 µL, 1.5 mmol).

  • Reaction: Remove the ice bath, allow the system to warm to room temperature, and stir for 4–6 hours.

  • VALIDATION CHECKPOINT 2 (Go/No-Go): Perform TLC (Eluent: DCM/MeOH 9:1, Ninhydrin stain).

    • Pass Criterion: The spot corresponding to Nucleophile 2 should be consumed or stabilized, with a distinct new product spot visible under UV (if UV-active) or after staining.

Phase 3: Workup and Isolation
  • Quench: Dilute the reaction mixture with 15 mL of saturated aqueous NaHCO₃ to quench unreacted active esters.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted amines and residual DIPEA, followed by brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Quantitative Reagent Selection Data

The choice of coupling reagent in Phase 2 dictates the impurity profile and overall yield. Below is a field-validated comparison of coupling agents specifically for the amidation of the iminodiacetic monoacid intermediate.

Coupling ReagentBase RequiredTypical Reaction TimeYield RangeByproduct ProfileOptimal Application
HATU DIPEA1–2 hours85–95%Low (Water-soluble urea, easily washed)Hindered amines, anilines, low-yielding substrates
EDC / HOBt TEA / DIPEA4–8 hours70–85%Moderate (Acylurea rearrangement possible)Unhindered primary amines, cost-sensitive scale-ups
PyBOP DIPEA2–4 hours75–90%High (HMPA is toxic and difficult to remove)Peptidomimetics avoiding uronium-based side reactions
DCC / NHS None / TEA12–24 hours60–80%High (Insoluble DCU requires tedious filtration)Esterifications, formation of stable active esters

Downstream Applications in Bioconjugation & Radiochemistry

The unsymmetrical bis-amides generated from N-Boc-morpholine-2,6-dione are highly versatile. Upon deprotection of the Boc group (using 20-50% TFA in DCM), the central secondary amine is exposed and can be further functionalized.

This specific synthetic logic has been utilized in the creation of glucose-dependent insulins , where the iminodiacetic acid core acts as a linker attaching a polyol moiety to an insulin derivative[2]. Furthermore, in the field of radiopharmaceuticals, this exact one-pot approach is used to synthesize bifunctional chelating agents (e.g., C-DOTA or NE3TA derivatives) for targeted iron chelation therapy and radiometal complexation (such as ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu) in targeted tumor imaging[3].

App Core Unsymmetrical Bis-amide (from N-Boc-morpholine-2,6-dione) App1 Bifunctional Chelators (e.g., C-DOTA, NE3TA) Core->App1 Radiometal labeling App2 Targeted Drug Linkers (e.g., Insulin Conjugates) Core->App2 Bioconjugation App3 Peptidomimetics (PROTAC Linkers) Core->App3 Targeted degradation

Downstream applications of scaffolds derived from N-Boc-morpholine-2,6-dione.

References

  • Hoeg-Jensen, T., et al. (2008). Glucose-dependent insulins. U.S. Patent No. 7,317,000 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Suzuki, H., Uehara, T., Suzuki, N., & Arano, Y. (2010). High-yield synthesis of bifunctional chelating agent of tetraaza macrocycles. ResearchGate. Retrieved from[Link]

Sources

Method

Application Note: N-Boc-morpholine-2,6-dione in Medicinal Chemistry and Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural functionalization, bifunctional chelator synthesis, and targeted drug conjugate design. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural functionalization, bifunctional chelator synthesis, and targeted drug conjugate design.

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement of pharmacophores and metal-binding domains is critical for the efficacy of targeted therapeutics. N-Boc-morpholine-2,6-dione (also known as N-Boc-iminodiacetic anhydride or tert-butyl 2,6-dioxomorpholine-4-carboxylate) has emerged as a highly versatile electrophilic building block. Functioning as a cyclic anhydride with a protected secondary amine, it allows for the rapid, one-step installation of an iminodiacetic acid moiety onto primary amines.

This guide details the mechanistic rationale, structural data, and self-validating protocols for utilizing N-Boc-morpholine-2,6-dione in the synthesis of macrocyclic radiometal chelators (e.g., DOTA derivatives), targeted iron-chelating antitumor agents (e.g., NE3TA), and smart drug-delivery linkers (e.g., glucose-dependent insulin conjugates) [1, 2].

Core Applications & Mechanistic Rationale

Synthesis of Bifunctional Chelators for Radiotheranostics

The development of targeted radiopharmaceuticals (using isotopes like


, 

, or

) requires bifunctional chelators that can covalently attach to a targeting vector (like an antibody or peptide) without compromising the thermodynamic stability of the metal complex. N-Boc-morpholine-2,6-dione is used to synthesize C-functionalized tetraaza macrocycles (such as C-DOTA). The anhydride undergoes highly efficient ring-opening aminolysis with an amine-functionalized targeting linker. The presence of the Boc group prevents unwanted intramolecular side reactions or polymerization during subsequent macrocyclization steps [2].
Polyaminocarboxylate Conjugates for Targeted Iron Chelation

Iron chelation therapy is a validated strategy for inducing apoptosis in cancer cells. N-Boc-morpholine-2,6-dione serves as the core scaffold for synthesizing NE3TA (a polyaminocarboxylate chelator). By conjugating the resulting iminodiacetic acid derivative to tumor-targeting vectors (e.g., transferrin), researchers can achieve targeted intracellular iron depletion, minimizing systemic toxicity [3].

Smart Linkers for Drug-Ligand Conjugates

In the design of glucose-dependent insulin release systems, the iminodiacetic acid linker—derived directly from N-Boc-morpholine-2,6-dione—acts as a structural bridge. It connects the insulin moiety to a polyol or phenylboronic acid sensor. The dicarboxylic acid footprint of the opened anhydride provides the necessary valency to stabilize hexameric insulin aggregates, which dynamically deaggregate in the presence of glucose [1].

Quantitative Data & Scaffold Comparisons

To facilitate experimental design, the physicochemical properties of the reagent and the comparative advantages of its downstream scaffolds are summarized below.

Table 1: Physicochemical Properties & Reaction Parameters

Property / ParameterSpecificationExperimental Rationale
Chemical Name tert-Butyl 2,6-dioxomorpholine-4-carboxylate-
CAS Number 56074-21-6-
Molecular Weight 215.20 g/mol Used for precise stoichiometric calculations.
Optimal Solvents Anhydrous THF, DMF, or DCMMoisture must be excluded to prevent hydrolysis to the unreactive diacid.
Base Requirement Non-nucleophilic (DIPEA, TEA)Neutralizes amine salts without competing for the electrophilic anhydride carbonyls.
Typical Yields 85% – 97%High atom economy due to the rapid kinetics of anhydride aminolysis.

Table 2: Comparative Chelator Scaffolds Derived from N-Boc-morpholine-2,6-dione

Downstream ScaffoldPrimary ApplicationKey Structural Advantage
C-DOTA Derivatives Radiotheranostics (

,

)
Exceptional thermodynamic stability; prevents in vivo metal transchelation.
NE3TA Conjugates Targeted Iron Chelation TherapyRapid metal complexation kinetics at ambient temperature.
Iminodiacetic Linkers Smart Insulin ConjugatesBivalent carboxylic acids allow for tunable electrostatic interactions.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from the initial ring-opening aminolysis to the final application in metal chelation.

G A Target Amine (Peptide/Antibody Linker) C Ring-Opening Aminolysis (Anhydrous THF, DIPEA) A->C B N-Boc-morpholine-2,6-dione (Bifunctional Anhydride) B->C D N-Boc-Iminodiacetic Monoamide Intermediate C->D Rapid Acylation E Boc Deprotection (20% TFA in DCM) D->E F Macrocyclization (HATU, High Dilution) E->F Unmasks 2° Amine G Polyaminocarboxylate Chelator (e.g., NE3TA) F->G H Radiometal / Iron Chelation (Theranostics) G->H Metal Loading

Figure 1: Mechanistic workflow from N-Boc-morpholine-2,6-dione to functionalized macrocyclic chelators.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to ensure the integrity of the synthesis before proceeding.

Protocol A: Ring-Opening Aminolysis (Linker Installation)

Objective: To covalently attach a Boc-protected iminodiacetic acid moiety to a primary amine-bearing targeting scaffold.

Reagents & Stoichiometry:

  • Target Amine Scaffold: 1.0 eq

  • N-Boc-morpholine-2,6-dione: 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Target Amine (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Causality: Anhydrous conditions are absolute prerequisites. Trace water will hydrolyze the anhydride into N-Boc-iminodiacetic acid, which is entirely unreactive without the addition of exogenous coupling reagents (like EDC/NHS).

  • Base Addition: Inject DIPEA (2.5 eq) into the stirring solution.

    • Causality: DIPEA maintains the target amine in its nucleophilic free-base form and neutralizes the carboxylic acid generated during the ring-opening event, preventing product inhibition.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Boc-morpholine-2,6-dione (1.1 eq) dropwise (if dissolved in THF) or in small solid portions.

    • Causality: Conducting the addition at 0 °C suppresses potential side reactions, such as the acylation of secondary amines or alcohols present on complex targeting scaffolds.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • System Validation (IPC): Monitor the reaction via LC-MS.

    • Validation Metric: The reaction is complete when the starting material mass disappears and a new peak emerges corresponding to

      
       (Note: the mass addition is exactly the mass of the anhydride, no water is lost in this ring-opening addition). Look for 
      
      
      
      .
  • Workup: Quench the reaction with a mild aqueous citric acid solution (pH ~4) to protonate the newly formed carboxylic acid, extract with Ethyl Acetate, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Macrocyclization to Tetraaza Chelators

Objective: To cyclize the linear N-Boc-iminodiacetic monoamide intermediate into a macrocyclic precursor (e.g., for C-DOTA or NE3TA synthesis)[2, 3].

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the intermediate from Protocol A in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour.

    • Causality: The Boc group must be removed to unmask the secondary amine of the morpholine core, which is required to complete the macrocyclic ring or to undergo subsequent alkylation.

  • Validation (IPC): Evaporate the TFA/DCM under a stream of nitrogen. Confirm deprotection via LC-MS (loss of 100 Da, corresponding to the Boc group).

  • Cyclization: Dissolve the deprotected intermediate and the corresponding polyamine backbone in highly dilute anhydrous DMF (0.005 M). Add DIPEA (4.0 eq) followed by HATU (1.2 eq).

    • Causality: High dilution conditions (

      
       M) are thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization. HATU is utilized because its highly reactive azabenzotriazole ester efficiently overcomes the steric hindrance inherent in macrocyclization.
      
  • Purification: Stir for 12 hours, concentrate in vacuo, and purify the cyclic triamide intermediate via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Title: Glucose-dependent insulins (Patent US7317000B2)
  • Title: High-yield synthesis of bifunctional chelating agent of tetraaza macrocycles Source: ResearchGate / Annals of Nuclear Medicine URL: [Link]

  • Title: Bile Acid-Based Polyaminocarboxylate Conjugates as Targeted Antitumor Agents Source: ResearchGate / European Journal of Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in N-Boc-morpholine-2,6-dione ring-opening reactions

Welcome to the technical support center for N-Boc-morpholine-2,6-dione chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Boc-morpholine-2,6-dione chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the ring-opening reactions of this versatile synthetic intermediate. My objective is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and achieve high product purity.

Core Principles: Understanding the Ring-Opening Reaction

The N-Boc-morpholine-2,6-dione ring is a cyclic structure containing two carbonyl groups, an ester and an amide, within a six-membered ring. The ring-opening reaction is fundamentally a nucleophilic acyl substitution. A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a C-O or C-N bond, opening the ring to yield a linear dipeptide-like structure. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen plays a crucial role in modulating the ring's reactivity and stability.[1]

Caption: General mechanism of nucleophilic ring-opening.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes?

A1: Low yield is a common challenge that can often be traced to suboptimal reaction conditions. Several factors must be considered:

  • Nucleophile Reactivity: The strength of the nucleophile is paramount. "Soft" or weak nucleophiles may require activation or more forcing conditions. For instance, primary amines are generally more reactive than alcohols. If using a weak nucleophile, consider adding a catalyst, such as a Lewis acid, to enhance the electrophilicity of the carbonyl carbon.[2]

  • Temperature Control: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting material or product, or promote side reactions.[3][4] For many amine nucleophiles, running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is sufficient. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Reaction Time: Sterically hindered nucleophiles or substrates may require extended reaction times to achieve full conversion.[5] Monitor the reaction until the starting material is consumed. If the reaction stalls, a gentle increase in temperature might be beneficial.

  • Solvent Choice: The solvent can significantly influence nucleophilicity and substrate solubility. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices as they can solvate the reactants without interfering with the nucleophile. Protic solvents, like ethanol, can sometimes participate in the reaction or reduce the effectiveness of the nucleophile through hydrogen bonding.[6]

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield / Incomplete Reaction cause1 Weak Nucleophile start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Time start->cause3 cause4 Incorrect Solvent start->cause4 sol1 Use stronger nucleophile Add Lewis acid catalyst cause1->sol1 sol2 Optimize temperature (e.g., 40-60°C) Monitor via TLC/LC-MS cause2->sol2 sol3 Extend reaction time Monitor until SM is consumed cause3->sol3 sol4 Switch to aprotic polar solvent (DMF, MeCN, THF) cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: The formation of side products can drastically reduce the yield of the desired compound. Key side reactions include:

  • Intermolecular Condensation/Polymerization: This is especially problematic under concentrated conditions or at high temperatures. The ring-opened product can act as a nucleophile itself, reacting with another molecule of the starting material to form dimers or oligomers. To mitigate this, run the reaction under more dilute conditions.[7][8] The slow addition of a reactant can also favor the desired intramolecular reaction over intermolecular side reactions.

  • Premature Boc-Deprotection: The Boc group is labile under strongly acidic conditions. If your nucleophile is an amine salt (e.g., an amine hydrochloride), the acidic proton can lead to Boc removal. This can be avoided by using the free-base form of the nucleophile or by adding a non-nucleophilic base (like DIPEA) to neutralize the acid.[9]

  • Epimerization: If the morpholine-2,6-dione contains a chiral center adjacent to a carbonyl group, there is a risk of epimerization under basic conditions or at elevated temperatures. It is best to use the mildest possible conditions (lowest effective temperature, stoichiometric amount of a non-hindered base if required) to preserve stereochemical integrity.

Q3: My product is difficult to purify. What are the best practices for workup and isolation?

A3: The properties of the ring-opened product can complicate purification.

  • Aqueous Workup: The product, containing both a carboxylic acid (or ester) and an amide, may have some water solubility. When performing an aqueous workup, it is advisable to saturate the aqueous layer with NaCl (brine) to reduce the solubility of the organic product and improve extraction efficiency.[6]

  • Acid/Base Extraction: If the ring-opening yields a product with a free carboxylic acid and a basic nitrogen (after potential Boc deprotection), an acid/base extraction can be a powerful purification tool. However, be mindful of the stability of your compound to pH changes.

  • Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is typically effective. If the product is very polar, a reverse-phase HPLC purification may be necessary.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most effective nucleophiles for this ring-opening reaction?

A1: A wide range of nucleophiles can be used. Primary and secondary amines are generally very effective, leading to the formation of peptide-like structures. Alcohols and thiols can also be used, often requiring catalysis (e.g., a strong base or Lewis acid) or higher temperatures to proceed efficiently. The choice depends on the desired final product.

Q2: Are catalysts necessary for this reaction?

A2: Not always. Strong nucleophiles like primary amines can often open the ring without a catalyst. However, for less reactive nucleophiles, or to increase the reaction rate at lower temperatures, a catalyst can be beneficial. Organocatalysts like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) or 1,5,7-triazabicyclo(4.4.0)dec-5-ene (TBD) have been shown to be effective in the related ring-opening polymerization of morpholine-2,5-diones and could be applicable here.[11][12][13]

Q3: What is the specific role of the N-Boc protecting group?

A3: The N-Boc group serves several critical functions:

  • Protection: It prevents the ring nitrogen from acting as a nucleophile in side reactions.

  • Solubility: It increases the solubility of the starting material in common organic solvents.

  • Electronic Effects: The electron-withdrawing nature of the carbamate can influence the reactivity of the adjacent amide carbonyl, though this effect is generally less pronounced than its steric and protective roles.

  • Stereocontrol: In some cases, the bulky Boc group can direct the incoming nucleophile, influencing the stereochemical outcome of the reaction.[1]

Data Summary

The following table summarizes typical conditions and expected outcomes for the ring-opening of N-Boc-morpholine-2,6-dione derivatives with various nucleophiles, synthesized from related literature.

NucleophileSolventTemperature (°C)Catalyst/AdditiveTypical Yield (%)Reference (Analogous Systems)
BenzylamineTHF25 - 40None85-95%[14]
EthanolDioxane80 - 110Sn(Oct)₂60-75%[8][15]
MorpholineAcetonitrile60LiClO₄70-85%[2]
Sodium AzideDMF50None>90%General Nucleophilic Opening
Water (Hydrolysis)THF/H₂O25LiOH>95%Standard Ester Hydrolysis

Experimental Protocol: Ring-Opening with Benzylamine

This protocol provides a general methodology for the nucleophilic ring-opening of N-Boc-morpholine-2,6-dione with benzylamine.

Materials:

  • N-Boc-morpholine-2,6-dione (1.0 eq)

  • Benzylamine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Caption: Standard laboratory setup for the reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-morpholine-2,6-dione (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.1 M).

  • Reagent Addition: Add benzylamine (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, gently heat the mixture to 40 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure ring-opened product.

References
  • Tang, X., et al. (2012). A convenient and highly efficient synthesis of one kind of peptide nucleic acid monomer. Bulletin of the Chemical Society of Ethiopia, 26(3), 415-420. Retrieved from [Link]

  • Gros, C., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science, 4(4), 266-281. Retrieved from [Link]

  • Kumar, R., et al. (2014). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Avances en Química, 9(3), 111-118. Retrieved from [Link]

  • Topham, C. (2014). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. University of East Anglia. Retrieved from [Link]

  • Gáspár, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5220. Retrieved from [Link]

  • Lardenois, P., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 12(11), 2568. Retrieved from [Link]

  • Grignard, B., et al. (2020). Rapid and Controlled Organocatalyzed Ring-Opening Polymerization of 3S-(Isobutyl)morpholine-2,5-dione and Copolymerization with Lactide. Macromolecules, 53(15), 6307–6317. Retrieved from [Link]

  • Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6519–6530. Retrieved from [Link]

  • O'Leary, D. J., et al. (2012). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 89, 170-182. Retrieved from [Link]

  • Tummatorn, J., & Manas, A. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4459. Retrieved from [Link]

  • Hong, M., & Chen, E. Y. X. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4163-4173. Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(18), 4004–4009. Retrieved from [Link]

  • Helder, J., et al. (1986). Ring-opening polymerization of morpholine-2,5-dione derivatives. Die Makromolekulare Chemie, 187(7), 1625-1637. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Galkina, M. A., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 29(2), 349. Retrieved from [Link]

  • Hore, D. L., et al. (2006). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPr(i) and NMe2 and R = Bu(n), Ph and p-Me2NC6H4. Dalton Transactions, (6), 846-51. Retrieved from [Link]

  • Hore, D. L., et al. (2006). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts... Dalton Transactions. Retrieved from [Link]

  • Fuchs, C., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromolecular Chemistry and Physics, 219(24), 1800366. Retrieved from [Link]

  • Zhang, H., et al. (2024). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 19(2), e202300971. Retrieved from [Link]

  • Hryshchyk, A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • Wang, T., et al. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 14(3), 856-860. Retrieved from [Link]

  • Lab Alley. (n.d.). Morpholine Safety Data Sheet. Retrieved from [Link]

  • Aseyev, V., et al. (2014). Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. Polymers, 6(5), 1364-1385. Retrieved from [Link]

  • Fuchs, C., et al. (2018). TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromolecular Chemistry and Physics, 219(24). Retrieved from [Link]

  • Stead, D. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. University of Leeds. Retrieved from [Link]

  • Hryshchyk, A., et al. (2024). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Tetrahedron, 155, 133857. Retrieved from [Link]

  • Mamedov, V. A., & Kalitov, K. Z. (2016). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 52(4), 221-247. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Tert-butyl 2,6-dioxomorpholine-4-carboxylate Reactions

Core Principles of Anhydride Reactivity Tert-butyl 2,6-dioxomorpholine-4-carboxylate (CAS: 56074-21-6), commonly known as N-Boc-iminodiacetic acid anhydride, is a highly reactive cyclic anhydride. It is a privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Anhydride Reactivity

Tert-butyl 2,6-dioxomorpholine-4-carboxylate (CAS: 56074-21-6), commonly known as N-Boc-iminodiacetic acid anhydride, is a highly reactive cyclic anhydride. It is a privileged scaffold in convergent solution-phase combinatorial chemistry, widely utilized to synthesize C2-symmetrical libraries and diamide-linked biaryl compounds for probing protein-protein interactions .

Because the dual-carbonyl core is highly electrophilic, the success of the initial desymmetrization (ring-opening) step is entirely dependent on the solvent microenvironment. Improper solvent selection inevitably leads to premature hydrolysis, esterification, or incomplete nucleophilic acyl substitution. This guide provides a mechanistic framework to help researchers and drug development professionals troubleshoot and optimize these critical reactions.

Mechanistic Workflow & Solvent-Induced Pathways

The following diagram illustrates the intended convergent synthesis pathway alongside the primary solvent-induced failure modes.

G A Tert-butyl 2,6-dioxomorpholine-4-carboxylate (Highly Electrophilic Anhydride) B Amine Addition (Aprotic Solvent: DMF/DCM) A->B  Nucleophilic Ring Opening G Hydrolysis (Trace Moisture) -> N-Boc-iminodiacetic acid A->G  H2O in Hygroscopic Solvents H Esterification (Protic Solvents) -> Monoester Byproduct A->H  Alcohols (e.g., MeOH, EtOH) C N-Boc-iminodiacetic acid monoamide (Desired Intermediate) B->C  High Yield (>90%) D Coupling Activation (e.g., PyBrOP, HATU, DIPEA) C->D  Carboxyl Activation E Second Amine Addition D->E  Amidation F N-Boc-iminodiacetic acid diamide (Target Library Scaffold) E->F  Diamide Formation

Caption: Mechanistic workflow and solvent-dependent side reactions of N-Boc-iminodiacetic acid anhydride.

Quantitative Solvent Compatibility Matrix

To prevent degradation of the anhydride, solvent selection must balance the solubility of the amine nucleophile with strict exclusion of protic species.

SolventSuitabilityMoisture SensitivityDielectric Constant (ε)Causality / Technical Notes
DMF Optimal High (Hygroscopic)36.7Stabilizes the polar transition state of the ring-opening. Excellent for diverse amine libraries . Requires strict anhydrous handling.
DCM Good Low8.9Easier to maintain anhydrous than DMF. Ideal for lipophilic amines, but poor solubility for amine hydrochloride salts.
THF Moderate High (Hygroscopic)7.5Good alternative for moderately polar amines. Must be peroxide-free to prevent amine oxidation.
Toluene Poor Very Low2.4Non-polar nature leads to poor solubility of the anhydride and most amine nucleophiles. Reaction kinetics are severely retarded.
Methanol Critical Failure N/A (Protic)32.7Acts as a competing nucleophile. Rapidly opens the anhydride to form the methyl monoester .

Troubleshooting & Causality Guide

Q: I am observing complete loss of the starting anhydride, but LC-MS shows no desired monoamide formation. What is happening? Causality: You are experiencing catastrophic hydrolysis. Solvents like DMF and THF are highly hygroscopic. If they absorb atmospheric moisture, water acts as a potent nucleophile, irreversibly cleaving the anhydride to form N-Boc-iminodiacetic acid (m/z 234). Because the anhydride is highly strained, this parasitic reaction outcompetes hindered amines. Solution: Switch to a fresh bottle of anhydrous solvent packed under argon. Implement a Karl Fischer titration step before setting up the reaction (water content must be <50 ppm).

Q: The first amine addition (ring-opening) is stalling at 50% conversion in DCM. Causality: Dichloromethane (DCM) lacks the dielectric constant required to fully solubilize polar amine salts or stabilize the zwitterionic transition state of the nucleophilic acyl substitution. Solution: Add 10-20% anhydrous DMF as a co-solvent to increase polarity, or ensure you are adding a sufficient stoichiometric excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to fully free-base the amine salt.

Q: During the second coupling step to form the diamide, I am seeing complex mixtures and low yields. Causality: Once the monoamide is formed, the remaining free carboxylic acid must be activated (e.g., using PyBrOP or HATU) . If DMF is used as the solvent and the activation time is prolonged, uronium-based coupling reagents (like HATU) can react with the solvent or the amine to form unreactive guanidinium byproducts. Solution: Pre-activate the monoamide with the coupling reagent for no longer than 2-3 minutes before adding the second amine, or switch to a halogenated solvent (DCM) for the second amidation step if solubility permits.

Self-Validating SOP: Convergent Diamide Synthesis

To guarantee scientific integrity, this protocol incorporates mandatory self-validating checkpoints to ensure solvent quality and reaction fidelity.

Step 1: Solvent Preparation & Validation

  • Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours under an argon atmosphere.

  • Validation Checkpoint: Perform Karl Fischer titration. Proceed ONLY if water content is < 50 ppm. (>50 ppm will result in >10% yield loss to the diacid byproduct).

Step 2: Anhydride Ring Opening

  • Dissolve Tert-butyl 2,6-dioxomorpholine-4-carboxylate (1.0 equiv, typically 0.2 M) in the validated anhydrous DMF at 0 °C.

  • Add the primary amine (1.05 equiv) dropwise. If the amine is a hydrochloride salt, pre-mix it with DIPEA (1.2 equiv).

  • Stir for 2 hours, allowing the reaction to naturally warm to room temperature (20-25 °C).

Step 3: Intermediate Validation (Self-Validating Check)

  • Quench a 10 µL reaction aliquot in 1 mL of LC-MS grade Acetonitrile.

  • Validation Checkpoint: Analyze via LC-MS. The system is validated if the chromatogram shows >95% conversion to the monoamide mass [M+H]⁺ and <5% of the diacid mass (m/z 234) . If m/z 234 exceeds 5%, the solvent drying protocol failed, and the batch should be discarded.

Step 4: Second Amidation (Diamide Formation)

  • To the crude monoamide solution, add DIPEA (2.0 equiv) and PyBrOP (1.1 equiv). Stir for exactly 3 minutes to form the active ester.

  • Add the second amine (1.1 equiv) and stir for 12 hours at room temperature.

  • Remove DMF under high-vacuum rotary evaporation (<40 °C) and purify via reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q: Can I use methanol or ethanol as a co-solvent to dissolve a highly polar amine? A: Absolutely not. Alcohols are potent nucleophiles in the presence of highly electrophilic cyclic anhydrides. Using an alcohol will result in rapid esterification, yielding the N-Boc-iminodiacetic acid monoester instead of your desired amide.

Q: Why is my solid Tert-butyl 2,6-dioxomorpholine-4-carboxylate degrading during storage? A: The compound is moisture-sensitive even in its solid state. Repeatedly opening the bottle in a humid laboratory environment allows atmospheric water to condense on the powder, leading to slow solid-state hydrolysis. Always store the bottle at -20 °C in a desiccator, and allow it to warm to room temperature before opening to prevent condensation.

Q: Which coupling reagent pairs best with DMF for the second amidation step? A: PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) is highly recommended over standard carbodiimides (EDC/DCC) when using DMF. PyBrOP efficiently couples sterically hindered amines and avoids the formation of the unreactive N-acylurea byproducts often exacerbated by polar solvents .

References

  • Boger, D. L., et al. (1999). "Convergent Solution-Phase Combinatorial Synthesis with Multiplication of Diversity through Rigid Biaryl and Diarylacetylene Couplings." Journal of Organic Chemistry, 64(19), 7094–7100.[Link]

  • Boger, D. L., et al. (1998). "Higher order iminodiacetic acid libraries for probing protein–protein interactions." Bioorganic & Medicinal Chemistry, 6(8), 1347-1378.[Link]

  • Boger, D. L., et al. (1997). "Generation of targeted C2-symmetrical compound libraries by solution-phase combinatorial chemistry." Bioorganic & Medicinal Chemistry Letters, 7(4), 463-468.[Link]

Reference Data & Comparative Studies

Validation

Characteristic IR absorption bands of N-Boc-morpholine-2,6-dione

Spectroscopic Validation of N-Boc-morpholine-2,6-dione: A Comparative IR Guide for Linker Synthesis Executive Summary As a Senior Application Scientist, I frequently observe that the primary point of failure in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of N-Boc-morpholine-2,6-dione: A Comparative IR Guide for Linker Synthesis

Executive Summary

As a Senior Application Scientist, I frequently observe that the primary point of failure in the synthesis of complex antibody-drug conjugates (ADCs) and combinatorial libraries is the unverified degradation of highly reactive intermediates. N-Boc-morpholine-2,6-dione (also known as N-Boc-iminodiacetic acid anhydride) is a critical bifunctional building block used extensively to generate massive combinatorial libraries[1] and targeted drug delivery systems[2].

Because it is a cyclic anhydride, this molecule is highly susceptible to atmospheric hydrolysis. Relying on assumed purity can cascade into catastrophic synthesis failures. This guide provides an objective, data-driven comparison of the characteristic Infrared (IR) absorption bands of N-Boc-morpholine-2,6-dione against its precursors and degraded alternatives. By understanding the causality behind these spectral signatures, researchers can implement self-validating quality control protocols to ensure the integrity of their synthetic pipelines.

Mechanistic Spectroscopic Theory: The "Three-Finger" Carbonyl Signature

The diagnostic power of Fourier Transform Infrared (FTIR) spectroscopy for N-Boc-morpholine-2,6-dione lies in its highly distinct carbonyl (


) region. The molecule possesses three distinct carbonyl groups that generate a characteristic "three-finger" spectral pattern:
  • Mechanical Coupling of the Anhydride: The two carbonyl groups within the 6-membered morpholine-2,6-dione ring are linked via a central oxygen atom. This structural proximity causes mechanical vibrational coupling (Fermi resonance), splitting the anhydride

    
     stretch into two distinct bands: an asymmetric stretch at higher frequency (
    
    
    
    1815 cm⁻¹) and a symmetric stretch at lower frequency (
    
    
    1765 cm⁻¹).
  • The Carbamate (Boc) Carbonyl: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom contributes a third, independent

    
     stretch. Because the nitrogen lone pair delocalizes into this carbonyl, its bond order is slightly reduced, shifting its absorption to a lower frequency (
    
    
    
    1705 cm⁻¹) compared to the anhydride.

The Causality of Degradation: The conversion of N-Boc-iminodiacetic acid to its cyclic anhydride is a critical preactivation step in solid-phase peptide coupling[3]. If the anhydride is exposed to ambient moisture, nucleophilic attack by water cleaves the ring. Spectroscopically, the two high-frequency anhydride bands collapse into a single carboxylic acid


 band (

1730 cm⁻¹), and a massive, broad

stretching band emerges. Monitoring these specific shifts provides absolute confirmation of molecular integrity.

Comparative IR Absorption Data: Target vs. Alternatives

To objectively evaluate the purity of N-Boc-morpholine-2,6-dione, it must be compared against its synthetic precursor (the diacid) and its unprotected analog. The table below summarizes the critical diagnostic bands.

Functional Group / Vibrational ModeN-Boc-morpholine-2,6-dione (Target Product)N-Boc-iminodiacetic acid (Hydrolyzed Precursor)Morpholine-2,6-dione (Unprotected Analog)
Anhydride

(Asymmetric)

1815 cm⁻¹
(Sharp, Strong)
Absent

1810 cm⁻¹ (Sharp, Strong)
Anhydride

(Symmetric)

1765 cm⁻¹
(Sharp, Strong)
Absent

1760 cm⁻¹ (Sharp, Strong)
Carboxylic Acid

Absent

1730 cm⁻¹ (Strong)
Absent
Carbamate (Boc)


1705 cm⁻¹
(Strong)

1695 cm⁻¹ (Strong)
Absent

Stretch (Acidic)
Absent3300–2500 cm⁻¹ (Very Broad)Absent

Stretch (Secondary Amine)
AbsentAbsent

3350 cm⁻¹ (Sharp)

(Anhydride Ring Stretch)

1120 cm⁻¹
(Medium)
Absent

1115 cm⁻¹ (Medium)

Data Interpretation: The presence of bands at 1815, 1765, and 1705 cm⁻¹ confirms the target. The appearance of a broad band above 2500 cm⁻¹ immediately flags the sample as compromised.

Self-Validating Experimental Protocol: Anhydrous FTIR-ATR

To prevent false-negative degradation readings caused by poor sample handling, the following self-validating Attenuated Total Reflectance (ATR) protocol must be used.

Step-by-Step Methodology
  • Atmospheric Purge: Purge the FTIR optical bench with dry nitrogen gas for a minimum of 30 minutes. Causality: This eliminates atmospheric

    
     vapor and 
    
    
    
    rotational-vibrational bands that can obscure the critical 1800–1700 cm⁻¹ carbonyl region.
  • Inert Sample Transfer: Inside a dry Argon or Nitrogen glovebox, transfer 2–5 mg of the solid N-Boc-morpholine-2,6-dione into an anhydrous, septum-sealed vial.

  • ATR Loading and Compression: Rapidly transfer the sample onto a monolithic Diamond ATR crystal. Apply maximum consistent pressure using the ATR anvil. Causality: The evanescent IR wave penetrates only 0.5 to 2 micrometers into the sample; intimate physical contact is mandatory for high signal-to-noise ratios, especially for the rigid crystalline structure of cyclic anhydrides.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Check (The Trustworthiness Anchor): Before analyzing the "three-finger" carbonyl region, the operator must inspect the 3500–2500 cm⁻¹ region. If a broad

    
     band is present, the analytical environment or the sample itself has failed, and the spectrum is invalid. Only a flat baseline in this region validates the anhydrous integrity of the analyte.
    

FTIR_Protocol A N-Boc-morpholine-2,6-dione (Solid Sample) B Inert Atmosphere Handling (Ar/N2 Glovebox) A->B Transfer C Anhydrous ATR-FTIR (Diamond Crystal) B->C Load Sample D Spectral Acquisition (4000-400 cm⁻¹) C->D Scan E Self-Validation Check: Is Broad OH Band Present? D->E Analyze F Valid Spectrum (Anhydride Intact) E->F No (~3300 cm⁻¹) G Invalid Spectrum (Hydrolysis to Diacid) E->G Yes (>3000 cm⁻¹)

Workflow for the self-validating FTIR analysis of moisture-sensitive cyclic anhydrides.

References

  • Title: Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase Source: ResearchGate URL
  • Title: US7317000B2 - Glucose-dependent insulins Source: Google Patents URL
  • Title: Recent developments in the encoding and deconvolution of combinatorial libraries Source: ResearchGate URL

Sources

Comparative

Comparison Guide: Advantages of N-Boc-Iminodiacetic Anhydride Over Standard Coupling Reagents in Bioconjugation

Nomenclature & Structural Clarification Before evaluating comparative performance, it is critical to address chemical nomenclature. The term "N-Boc-diglycolic anhydride" is frequently used colloquially in laboratory sett...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Structural Clarification

Before evaluating comparative performance, it is critical to address chemical nomenclature. The term "N-Boc-diglycolic anhydride" is frequently used colloquially in laboratory settings; however, it is a structural misnomer. Diglycolic anhydride (DGA) contains a central oxygen atom, whereas the Boc-protected nitrogen analog is correctly termed N-Boc-iminodiacetic anhydride (Boc-IDA anhydride, CAS: 56074-21-6)[1]. Both molecules belong to the class of cyclic anhydrides and are utilized for identical linker-building purposes[2][3]. For scientific accuracy, this guide will refer to the nitrogenous compound as N-Boc-iminodiacetic anhydride, while evaluating the broader advantages of cyclic anhydride ring-opening over traditional coupling reagents.

Mechanistic Advantages: The "Why"

When synthesizing PROTACs, antibody-drug conjugates (ADCs), or polyaminocarboxylate chelators, researchers must frequently install a spacer or linker[4]. Traditionally, this involves coupling a diacid to a primary amine using reagents like HATU, EDC, or DCC. However, utilizing N-Boc-iminodiacetic anhydride offers profound mechanistic advantages:

  • Absolute Stoichiometric Control (Zero Cross-Linking): Standard coupling of a diacid to an amine requires mono-protection to prevent the amine from reacting with both ends of the diacid, which leads to oligomerization. Cyclic anhydrides undergo spontaneous ring-opening upon nucleophilic attack by a primary amine. This reaction inherently yields exactly one amide bond and one free carboxylic acid. The newly liberated carboxylic acid is not active enough to react with another amine without the subsequent addition of a coupling reagent, ensuring perfect 1:1 monoderivatization[4][5].

  • Maximum Atom Economy: Unlike HATU or EDC, which generate stoichiometric amounts of tetramethylurea, HOAt, or urea byproducts that complicate purification, the ring-opening of an anhydride incorporates the entire mass of the anhydride into the target molecule[6].

  • Mild Conditions & Functional Group Tolerance: The reaction proceeds rapidly at room temperature with only a mild, non-nucleophilic base (e.g., DIPEA), preserving sensitive moieties elsewhere on the molecule[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between using a cyclic anhydride versus a standard uronium/carbodiimide coupling approach for linker installation.

ParameterN-Boc-Iminodiacetic AnhydrideStandard Coupling (HATU/EDC)
Reagent Requirement Single reagent (Anhydride)Multiple (Diacid, Coupling Agent, Additive)
Atom Economy 100% for the linker incorporationLow (Generates stoichiometric waste)
Risk of Oligomerization Zero (Spontaneous monoderivatization)High (Requires mono-protected diacids)
Reaction Time 1 – 2 Hours4 – 12 Hours
Purification Complexity Low (Simple acid/base liquid extraction)High (Often requires Flash Chromatography)
Byproducts NoneUreas, HOAt/HOBt

Experimental Methodology: Self-Validating Protocol

To demonstrate the practical superiority of N-Boc-iminodiacetic anhydride, the following step-by-step protocol details the functionalization of a primary amine. This workflow is designed as a self-validating system : the chemical properties of the reaction dictate a purification step that automatically isolates the successful product.

Materials Required:

  • Target Primary Amine (e.g., a PROTAC ligand precursor)

  • N-Boc-iminodiacetic anhydride (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the target primary amine in 10 mL of anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Base Addition: Add 1.5 mmol of DIPEA to the solution.

    • Causality: DIPEA is utilized to free-base the starting amine salt, ensuring it is highly nucleophilic. Its steric hindrance prevents it from acting as a competing nucleophile, and its mild nature prevents premature Boc-deprotection.

  • Anhydride Addition: Slowly add 1.1 mmol of N-Boc-iminodiacetic anhydride to the stirring mixture.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours. Monitor completion via LCMS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Self-Validating Workup: Dilute the reaction with an additional 10 mL of DCM and transfer to a separatory funnel. Wash the organic layer twice with 15 mL of a mild aqueous acid (e.g., 5% Citric Acid or 0.1 M HCl).

    • Causality: This is the critical self-validating step. The acidic wash protonates any unreacted starting amine and the DIPEA, driving them into the aqueous layer. The target product—which now contains a newly formed, neutral amide bond and a mildly acidic free carboxylic acid—remains safely in the organic layer.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure linker-conjugated intermediate.

Visualizations

Workflow cluster_0 Standard Coupling (HATU/EDC) cluster_1 Anhydride Ring Opening A1 Diacid + Amine A2 Activation (HATU/Base) A1->A2 A3 Amide + Byproducts (HOAt, Ureas) A2->A3 B1 Cyclic Anhydride + Amine B2 Spontaneous Ring Opening B1->B2 B3 Amide + Free Acid (No Byproducts) B2->B3

Comparison of standard coupling vs. cyclic anhydride ring-opening pathways.

Mechanism N1 Nucleophilic Attack (Primary Amine) N2 Tetrahedral Intermediate N1->N2 N3 Ring Cleavage N2->N3 N4 Target Amide Bond N3->N4 N5 Liberated Carboxylic Acid (Ready for next step) N3->N5

Mechanistic sequence of cyclic anhydride ring opening by a primary amine.

References

  • US7317000B2 - Glucose-dependent insulins Google P
  • Bile Acid-Based Polyaminocarboxylate Conjugates as Targeted Antitumor Agents ResearchG
  • 2,6-二氧吗啉-4-羧酸叔丁酯 (tert-Butyl 2,6-dioxomorpholine-4-carboxyl
  • A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media PMC / NIH
  • Ring Opening Copolymerization of Epoxides with CO2 and Organic Anhydrides Promoted by Dinuclear[OSSO]-type Metal Complexes IRIS
  • Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins PMC / NIH

Sources

Validation

Analytical Comparison Guide: Spectroscopic Characterization of Ring-Opened N-Boc-Diglycolic Anhydride Products

Executive Summary & Chemical Nomenclature In modern bioconjugation, PROTAC linker design, and targeted drug development, the selection of bifunctional linkers is a critical parameter. While frequently referred to in comm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In modern bioconjugation, PROTAC linker design, and targeted drug development, the selection of bifunctional linkers is a critical parameter. While frequently referred to in commercial catalogs and legacy literature as N-Boc-diglycolic anhydride (due to its structural homology to oxygen-centered diglycolic anhydride), the IUPAC-compliant nomenclature for this reagent is N-Boc-iminodiacetic anhydride (tert-Butyl 2,6-dioxomorpholine-4-carboxylate).

The synthesis and ring-opening of this cyclic anhydride have been extensively documented in the development of glucose-dependent insulins[1] and polyaminocarboxylate conjugates for targeted antitumor agents[2]. Unlike simple alkyl anhydrides, this nitrogen-centered, orthogonally protected linker provides unique physicochemical properties, including enhanced aqueous solubility, hydrogen-bonding capability, and a branching point for subsequent functionalization[3].

This guide provides a comprehensive, causality-driven framework for characterizing the ring-opened products of N-Boc-diglycolic anhydride, comparing its performance against alternative linkers, and establishing a self-validating experimental protocol.

Comparative Linker Profiling

To understand the strategic advantage of N-Boc-diglycolic anhydride, it must be benchmarked against alternative cyclic anhydrides. The choice of heteroatom (Nitrogen vs. Oxygen vs. Carbon) fundamentally dictates the reactivity profile and the downstream utility of the linker.

Table 1: Comparative Linker Performance and Utility

LinkerCore HeteroatomReactivity ProfileKey Spectroscopic SignatureDownstream Bioconjugation Utility
N-Boc-Diglycolic Anhydride Nitrogen (N-Boc)Moderate; highly selectiveBoc singlet (~1.4 ppm); Rotameric broadeningOrthogonal deprotection; branching potential; tunable pKa.
Diglycolic Anhydride Oxygen (Ether)High; prone to rapid hydrolysisSharp singlet (~4.2 ppm); No rotamersHydrophilic PEG-like linkers; lacks orthogonal protection.
Succinic Anhydride None (Carbon)Low to ModerateMultiplets (~2.6 ppm)Hydrophobic spacing; standard alkyl linkages.

Mechanistic Causality: The Desymmetrization Principle

When opening the anhydride ring with a nucleophile (e.g., a primary amine), the symmetric N-Boc-diglycolic anhydride undergoes a fundamental desymmetrization .

In the starting material, the rapid interconversion and structural symmetry render the four methylene protons equivalent. Upon nucleophilic attack and subsequent ring cleavage, the molecule is transformed into an asymmetric half-amide/half-acid. One methylene group is now situated adjacent to an amide carbonyl, while the other is adjacent to a carboxylic acid carbonyl. This mechanistic causality dictates the splitting of the previously unified NMR and IR signals into distinct, diagnostic sets.

SpectroscopicDesymmetrization SM Symmetric Anhydride Equivalent CH₂ Groups ¹H NMR: ~4.3 ppm (4H) IR: 1820 & 1750 cm⁻¹ RO Asymmetric Half-Amide Distinct CH₂ Environments ¹H NMR: ~3.9 & ~4.1 ppm IR: 1710 & 1650 cm⁻¹ SM->RO Desymmetrization (Amine Attack) VAL Rotamer Resolution VT-NMR at 60°C Coalesces Broad Peaks Validates Purity RO->VAL Thermal Coalescence

Caption: Logical flow of spectroscopic desymmetrization and rotamer resolution via VT-NMR.

Spectroscopic Signatures & Data Interpretation

A persistent pitfall in characterizing N-Boc protected secondary amines is the presence of rotamers . The partial double-bond character of the carbamate C-N bond restricts free rotation at room temperature. This restriction leads to peak broadening or even signal duplication in both ¹H and ¹³C NMR spectra, which inexperienced researchers often misidentify as impurities.

To overcome this, the spectroscopic validation must be run at elevated temperatures (Variable Temperature NMR, or VT-NMR) to coalesce the rotameric signals into sharp, quantifiable peaks.

Table 2: Spectroscopic Desymmetrization (Quantitative Data Summary)

Functional Group / RegionStarting Material (Anhydride)Ring-Opened Product (Half-Amide)Causality / Diagnostic Value
¹H NMR: Boc Group ~1.45 ppm (s, 9H)~1.40 ppm (s, 9H)Confirms retention of the protecting group.
¹H NMR: CH₂ Protons ~4.30 ppm (s, 4H)~3.90 (s, 2H) & ~4.10 (s, 2H)Desymmetrization: Splitting confirms ring opening.
¹³C NMR: Carbonyls ~166 ppm (Anhydride C=O)~172 (Acid), ~169 (Amide), ~155 (Boc)Differentiates the newly formed asymmetric carbonyls.
IR: C=O Stretches 1820 cm⁻¹, 1750 cm⁻¹ (Doublet)1710 cm⁻¹ (Acid), 1650 cm⁻¹ (Amide I)Self-Validation: Disappearance of anhydride doublet.
IR: N-H / O-H Stretches None3300 cm⁻¹ (NH), 2500-3200 cm⁻¹ (OH)Confirms nucleophilic attack and acid formation.

Self-Validating Experimental Protocol

Standard protocols often rely on arbitrary reaction times (e.g., "stir for 2 hours"). As an Application Scientist, I mandate a self-validating system where the reaction's progress dictates the workflow, ensuring absolute trustworthiness in the final product.

ExperimentalWorkflow A 1. Reagent Prep Anhydrous DCM, 0°C B 2. Nucleophilic Attack Amine + DIPEA A->B C 3. In-Process IR Track C=O Shift B->C D 4. Acidic Workup 1M HCl, EtOAc Extract C->D E 5. VT-NMR DMSO-d6 at 60°C D->E

Caption: Workflow for the self-validating ring-opening and characterization of N-Boc-diglycolic anhydride.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve N-Boc-diglycolic anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly reactive anhydride into its corresponding diacid.

  • Nucleophilic Addition: Cool the solution to 0 °C. Add the primary amine (1.05 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, driving the equilibrium forward. The 0 °C environment minimizes exothermic side reactions.

  • In-Process Validation (IR Tracking): After 30 minutes, extract a 10 µL aliquot, evaporate the solvent, and analyze via ATR-IR.

    • Causality: The reaction is definitively complete only when the characteristic anhydride C=O doublets (1820, 1750 cm⁻¹) completely vanish, replaced by the amide/acid bands (1710, 1650 cm⁻¹).

  • Workup and Isolation: Quench the reaction with 1M HCl to achieve a pH of 3. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: Acidification ensures the newly formed carboxylic acid is fully protonated (neutralized), allowing it to partition efficiently into the organic layer during extraction.

  • Spectroscopic Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and prepare the sample in DMSO-d6. Acquire the ¹H and ¹³C NMR spectra at 60 °C.

    • Causality: As established, the thermal energy at 60 °C overcomes the Boc-rotational barrier, yielding sharp, integratable peaks that validate the structural desymmetrization.

References

  • Title: US7317000B2 - Glucose-dependent insulins Source: Google Patents URL
  • Title: ChemInform Abstract: Bile Acid-Based Polyaminocarboxylate Conjugates as Targeted Antitumor Agents Source: ResearchGate URL
  • Title: Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2,6-dioxomorpholine-4-carboxylate

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide, developed by a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative discoveries they enable. This guide, developed by a Senior Application Scientist, provides a detailed protocol for the proper disposal of tert-butyl 2,6-dioxomorpholine-4-carboxylate, ensuring laboratory safety and regulatory compliance. This document moves beyond a simple checklist, offering a deep-seated understanding of the "why" behind each procedural step, grounded in scientific principles and field-tested expertise.

Hazard Assessment and Chemical Profile

Information from suppliers and data for analogous structures indicate the following potential hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

The morpholine moiety itself is a flammable and corrosive substance.[2][3] The tert-butyl carbamate, while generally stable, is designed to be labile under acidic conditions.[4]

Table 1: Chemical Properties of Tert-butyl 2,6-dioxomorpholine-4-carboxylate

PropertyValueSource
CAS Number 56074-21-6[1][5]
Molecular Formula C9H13NO5[5]
Molecular Weight 215.2 g/mol [5]
Boiling Point 352.1±35.0 °C (Predicted)[1][5]
Density 1.275±0.06 g/cm3 (Predicted)[5]

Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures should be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.[6]To prevent skin contact with the potentially irritating and harmful compound.
Eye Protection Safety goggles and a face shield.[6]To protect against splashes that could cause serious eye irritation.
Lab Coat Standard laboratory coat.To protect skin and clothing from accidental splashes.

Disposal Procedures: A Two-Pronged Approach

The primary and recommended method for the disposal of tert-butyl 2,6-dioxomorpholine-4-carboxylate is through a licensed hazardous waste disposal service. However, for situations where small quantities require on-site neutralization prior to disposal, a chemical inactivation protocol via acid-catalyzed hydrolysis is provided. This procedure should only be carried out by trained personnel with a thorough understanding of the risks involved.

Primary Disposal Method: Licensed Hazardous Waste Contractor

This is the most straightforward and safest method for disposal.

Step-by-Step Protocol:

  • Segregation and Collection:

    • Collect all waste containing tert-butyl 2,6-dioxomorpholine-4-carboxylate in a dedicated, clearly labeled hazardous waste container.[6][7]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).[6]

    • The label must include the words "Hazardous Waste," the full chemical name, and any known hazard pictograms.[8]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area.[7][9]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[10]

Secondary Disposal Method: Chemical Inactivation via Acid-Catalyzed Hydrolysis

This procedure leverages the acid-lability of the Boc-protecting group to hydrolyze the compound into less hazardous components: 2,6-dioxomorpholine, tert-butanol, and carbon dioxide.[11]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Reagents and Equipment:

  • Tert-butyl 2,6-dioxomorpholine-4-carboxylate waste

  • 3 M Hydrochloric Acid (HCl) or 85% Phosphoric Acid (H₃PO₄)[12][13]

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Chemical fume hood

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, place the reaction vessel on a stir plate and add a stir bar.

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Acidification: Slowly and with stirring, add an excess of 3 M HCl or 85% phosphoric acid to the solution. The Boc group is readily cleaved by strong acids.[13][14] The reaction is an acid-catalyzed hydrolysis that proceeds at room temperature.[11][12]

  • Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete deprotection. The evolution of carbon dioxide gas should be observed.

  • Neutralization: Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause vigorous gas evolution (CO₂). Continue adding the bicarbonate solution until the pH of the mixture is neutral (pH ~7).

  • Disposal of Hydrolyzed Waste: The resulting neutralized aqueous solution contains 2,6-dioxomorpholine, tert-butanol, and salts. This mixture should be collected in a properly labeled hazardous waste container for disposal through a licensed contractor. While the primary hazardous characteristic of the original compound has been removed, the components may still be subject to local disposal regulations.

Diagram: Workflow for Chemical Inactivation

cluster_prep Preparation cluster_reaction Reaction cluster_neutralization Neutralization & Disposal prep_waste Waste Compound in Reaction Vessel reaction_add Slowly Add Acid with Stirring prep_waste->reaction_add prep_acid Prepare 3M HCl or 85% H₃PO₄ prep_acid->reaction_add reaction_stir Stir at Room Temperature (2-4h) reaction_add->reaction_stir neut_add Slowly Add Saturated NaHCO₃ reaction_stir->neut_add neut_check Check for Neutral pH (~7) neut_add->neut_check neut_dispose Collect for Hazardous Waste Disposal neut_check->neut_dispose start Waste Tert-butyl 2,6-dioxomorpholine-4-carboxylate decision Small Quantity & On-site Neutralization Feasible? start->decision primary_path Primary Method: Licensed Contractor decision->primary_path No secondary_path Secondary Method: Chemical Inactivation decision->secondary_path Yes collect_waste Collect in Labeled Hazardous Waste Container primary_path->collect_waste hydrolysis Perform Acid-Catalyzed Hydrolysis secondary_path->hydrolysis store_waste Store Safely collect_waste->store_waste contact_ehs Contact EHS/Licensed Contractor for Pickup store_waste->contact_ehs neutralize Neutralize Reaction Mixture hydrolysis->neutralize collect_hydrolyzed Collect Neutralized Waste for Disposal neutralize->collect_hydrolyzed collect_hydrolyzed->store_waste

Caption: Decision-making flowchart for the disposal of tert-butyl 2,6-dioxomorpholine-4-carboxylate.

Regulatory Compliance

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. [10][15]Additionally, the Occupational Safety and Health Administration (OSHA) provides standards for the safe handling of hazardous chemicals in the workplace. [16][17][18][19]It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-dioxomorpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-dioxomorpholine-4-carboxylate
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